molecular formula C8H10N2O3 B061314 5-Hydrazinyl-2-methoxybenzoic acid CAS No. 190248-42-1

5-Hydrazinyl-2-methoxybenzoic acid

Cat. No.: B061314
CAS No.: 190248-42-1
M. Wt: 182.18 g/mol
InChI Key: OWKMLKJUIQBWLD-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methoxybenzoic acid is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is characterized by the presence of a hydrazine group (-NH-NH2) and a methoxy group (-OCH3) attached to a benzoic acid core

Preparation Methods

The synthesis of 5-Hydrazinyl-2-methoxybenzoic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

5-Hydrazinyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major products formed from these reactions include azo compounds, hydrazones, and substituted benzoic acids.

Scientific Research Applications

5-Hydrazinyl-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 5-Hydrazinyl-2-methoxybenzoic acid include:

The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

5-hydrazinyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-2-5(10-9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKMLKJUIQBWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608804
Record name 5-Hydrazinyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190248-42-1
Record name 5-Hydrazinyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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